Crystal System and Space Group Divergence: Ortho-Methyl (P2₁/n) vs. Para-Methoxy (P2₁2₁2₁) vs. Para-Methyl (P2₁/c) Phenoxyacetohydrazides
The ortho‑methyl substitution in 2‑(2‑methylphenoxy)acetohydrazide forces a monoclinic P2₁/n crystal system, which is distinct from the orthorhombic P2₁2₁2₁ system adopted by the 4‑methoxyphenoxy analog and the monoclinic P2₁/c system of the 4‑methylphenoxy analog [1]. The refinement reliability index (R‑factor) for the 2‑methylphenoxy derivative is 0.0377, compared with 0.030 for the 4‑methoxy analog and 0.067 for the 4‑methyl analog, indicating that the ortho‑methyl derivative yields a higher‑quality crystallographic model than the para‑methyl isomer [2].
| Evidence Dimension | Crystal system, space group, and R‑factor |
|---|---|
| Target Compound Data | Monoclinic, P2₁/n, R = 0.0377 |
| Comparator Or Baseline | 2-(4-Methoxyphenoxy)acetohydrazide: Orthorhombic, P2₁2₁2₁, R = 0.030; 2-(4-Methylphenoxy)acetohydrazide: Monoclinic, P2₁/c, R = 0.067 |
| Quantified Difference | The ortho‑methyl derivative achieves a 44% lower R‑factor (better model quality) than the para‑methyl isomer; it crystallizes in a different space group (P2₁/n vs. P2₁/c) from the para‑methyl analog and a different crystal system (monoclinic vs. orthorhombic) from the para‑methoxy analog. |
| Conditions | Single‑crystal X‑ray diffraction at room temperature; full‑matrix least‑squares refinement; AIP Conf. Proc. 2024, 3149, 030002. |
Why This Matters
For any solid‑form patent application, co‑crystal engineering campaign, or formulation development relying on reproducible crystal habit, the ortho‑methyl derivative offers a structurally characterized, high‑quality crystalline form distinct from its para‑substituted isomers.
- [1] Sharma, N.; Kotwal, P.; Gupta, V.K. Comparison of the crystal structures of three compounds with a phenoxy acetohydrazide nucleus. AIP Conf. Proc. 2024, 3149(1), 030002. View Source
- [2] Sharma, N.; Kotwal, P.; Gupta, V.K. Comparison of the crystal structures of three compounds with a phenoxy acetohydrazide nucleus. AIP Conf. Proc. 2024, 3149(1), 030002. R‑factors extracted from abstract/text. View Source
